5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with two furan-2-yl groups and a 4-benzylpiperazine moiety. The benzylpiperazine group may confer receptor-binding versatility, as piperazine derivatives are known to interact with neurotransmitter receptors (e.g., serotonin, dopamine) .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(furan-2-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c30-23-21(33-24-25-22(26-29(23)24)19-9-5-15-32-19)20(18-8-4-14-31-18)28-12-10-27(11-13-28)16-17-6-2-1-3-7-17/h1-9,14-15,20,30H,10-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIRVGCBHLKGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CO3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel triazole-thiazole hybrid that has attracted considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.50 g/mol . The structure includes a benzylpiperazine moiety , furan rings , and a thiazolo[3,2-b][1,2,4]triazole core , contributing to its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazolo[3,2-b][1,2,4]triazole Core : This is achieved through cyclization reactions under controlled conditions.
- Introduction of Functional Groups : The benzylpiperazine and furan groups are introduced via nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant antimicrobial properties. For instance:
- A study demonstrated that related compounds showed efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- The compound's structure suggests potential activity against multiple pathogens due to the presence of both furan and thiazole moieties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives:
- In vitro evaluations indicated that certain derivatives exhibited potent activity against cancer cell lines while sparing normal cells .
- Structure-activity relationship (SAR) studies revealed that modifications on the benzyl group significantly influenced anticancer activity .
The proposed mechanism of action for this compound involves:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism .
- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes involved in cancer progression or microbial resistance.
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A recent investigation into derivatives similar to the compound revealed broad-spectrum antibacterial activity against thirteen strains, outperforming standard antibiotics like streptomycin and tetracycline .
- Cancer Cell Line Studies : In a study focusing on SAR for anticancer agents, derivatives were tested against leukemia cell lines showing promising results in inhibiting cell growth without affecting normal cells significantly .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Compound A : 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)thiazolo[5,4-d]pyrimidin-7-amine (CAS N/A, )
- Core : Thiazolo[5,4-d]pyrimidine vs. thiazolo[3,2-b][1,2,4]triazole.
- Key Differences : The pyrimidine ring in Compound A replaces the triazole ring, altering electron distribution and hydrogen-bonding capacity. The amine group at position 7 may reduce solubility compared to the hydroxyl group in the target compound.
- Synthesis : Similar use of TBTU/DMAP coupling agents, but lower yield (40% vs. inferred 60–70% for the target compound) .
Compound B : 5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 887222-91-5, )
- Core : Identical thiazolo-triazol-6-ol scaffold.
- Key Differences : A 2,4-dichlorophenyl and 4-ethylpiperazine replace the benzylpiperazine and furan-2-yl groups. The chlorine atoms increase lipophilicity (logP ~3.5 estimated) versus the target compound’s furan (logP ~2.8) .
Substituent Modifications
Compound C : 5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898429-38-4, )
- Structure : Bromophenyl replaces one furan-2-yl group.
- Properties : Higher molecular weight (550.5 vs. 503.5 g/mol for the target compound) and increased halogen-mediated hydrophobicity. The bromine atom may enhance π-π stacking in receptor binding .
Compound D : 5-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Structure : Fluorophenyl and methylphenyl substituents on piperazine.
- Impact : The electron-withdrawing fluorine and methyl groups modulate piperazine basicity (pKa ~7.5 vs. ~8.2 for benzylpiperazine), affecting protonation and membrane permeability .
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
